molecular formula C11H17NO3 B185813 Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-29-9

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No.: B185813
CAS No.: 110590-29-9
M. Wt: 211.26 g/mol
InChI Key: KWICUYZLFNKYIA-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in various chemical reactions and research applications due to its stability and reactivity.

Preparation Methods

The synthesis of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate typically involves a nitroso hetero-Diels–Alder cycloaddition reaction. This reaction can be carried out in a flow system using an Omnifit column packed with manganese dioxide (MnO2) . The reaction conditions are carefully controlled to ensure high selectivity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its stability and reactivity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)14-10(13)12-8-4-6-9(15-12)7-5-8/h4,6,8-9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICUYZLFNKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(O1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572232
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-29-9
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid N-hydroxycarbamic acid tert-butyl ester (100.19 g, 752.3 mmol) was added to a slurry of NaIO4 (168.68 g, 788.6 mmol), 1,3-cyclohexadiene (86.0 mL, 902 mmol) and 50% MeOH/CH2Cl2 (3 L) cooled in an ice bath. The ice bath was removed after the addition. After 2 h, a warm (37° C.) water bath was installed for 5 min to raise the temperature from 17° C. to 24° C., at which point the bath was removed. The mixture thickened from a turbid solution to a white slurry, and the temperature climbed over 50 minutes to a peak of 40° C. before dropping slowly. Analysis by TLC (50% EtOAc/hexanes) at the temperature peak indicated the reaction was all but complete, and when it had cooled to room temperature the mixture was filtered and rinsed with EtOAc (3×175 mL). The filtrate was concentrated in vacuo to a cloudy oil which was partitioned between EtOAc (700 mL) and satd NaHSO3 (400 mL). Organic layer was extracted with satd NaHSO3 (200 mL), and the combined aqueous layers were extracted with EtOAc (100 mL). The combined organic layers were washed with H2O (100 mL) and satd NaCl (100 mL), and were then dried (Na2SO4) and concentrated to provide 146.80 g (92%) of amber oil.
Quantity
100.19 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
168.68 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
3 L
Type
solvent
Reaction Step One
Yield
92%

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